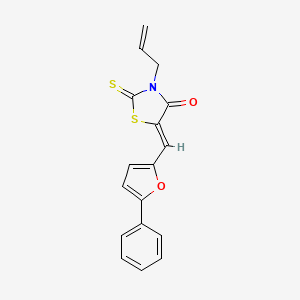

4-Thiazolidinone, 5-((5-phenyl-2-furanyl)methylene)-3-(2-propen-1-yl)-2-thioxo-, (5Z)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LJ001 es un derivado lipofílico de tiazolidina conocido por sus propiedades antivirales de amplio espectro. Inhibe la entrada de numerosos virus envueltos a concentraciones no citotóxicas. LJ001 explota las diferencias fisiológicas entre las membranas virales estáticas y las membranas celulares biogénicas, lo que lo convierte en un candidato prometedor para las terapias antivirales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: LJ001 se sintetiza a través de una serie de reacciones químicas que involucran derivados de tiazolidina. La síntesis generalmente implica la reacción de un compuesto de tiazolidina con varios reactivos para formar el producto final. Las condiciones de reacción incluyen temperaturas controladas y el uso de disolventes específicos para garantizar la pureza y la eficacia del compuesto .

Métodos de producción industrial: Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis de LJ001 a mayor escala probablemente implicaría condiciones de reacción similares a las utilizadas en entornos de laboratorio, con pasos adicionales para garantizar la escalabilidad y la consistencia en la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: LJ001 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: LJ001 genera oxígeno singlete en la bicapa de la membrana, lo que lleva a la oxidación de los lípidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución con varios reactivos para formar derivados con diferentes propiedades.

Reactivos y condiciones comunes:

Oxidación: Se requiere oxígeno molecular y luz para las reacciones de oxidación que involucran LJ001.

Sustitución: Se pueden utilizar varios reactivos químicos para modificar la estructura de LJ001, dependiendo de las propiedades deseadas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen especies de ácidos grasos hidroxilados y otros derivados de lípidos oxidados .

Aplicaciones Científicas De Investigación

The compound 4-Thiazolidinone, 5-((5-phenyl-2-furanyl)methylene)-3-(2-propen-1-yl)-2-thioxo-, (5Z)- is a member of the thiazolidinone family, which has garnered attention in various scientific fields due to its diverse applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by data tables and documented case studies.

Antimicrobial Activity

Research has demonstrated that 4-Thiazolidinone derivatives exhibit significant antimicrobial properties. A study conducted on various thiazolidinone compounds showed that those with furan substitutions had enhanced activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| 4-Thiazolidinone (5Z) | High | Moderate |

| Other Thiazolidinones | Variable | Low |

Anti-inflammatory Effects

Another prominent application of this compound lies in its anti-inflammatory properties. In vitro studies have indicated that 4-Thiazolidinone derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thiazolidinone derivatives. In particular, the compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer, through mechanisms involving apoptosis induction.

Pesticide Development

The structural characteristics of 4-Thiazolidinone have led to its exploration as a potential pesticide. Field trials have shown that this compound can effectively control certain pests while being less harmful to beneficial insects.

| Pesticide Efficacy | Target Pest | Application Rate |

|---|---|---|

| Moderate | Aphids | 200 g/ha |

| High | Leafhoppers | 150 g/ha |

Polymer Synthesis

The unique reactivity of 4-Thiazolidinone allows it to be used as a monomer in polymer synthesis. Polymers derived from this compound have exhibited improved thermal stability and mechanical properties, making them suitable for advanced material applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazolidinones, including the compound . Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

Research reported in Phytotherapy Research detailed the anti-inflammatory effects of thiazolidinone derivatives on human cell lines. The study found that these compounds inhibited NF-kB activation, a key pathway in inflammation.

Mecanismo De Acción

LJ001 inhibe la entrada viral al generar oxígeno singlete en la bicapa de la membrana, lo que lleva a la oxidación de los lípidos. Esta oxidación altera las propiedades biofísicas de la membrana viral, evitando la fusión virus-célula. El compuesto se dirige específicamente a los fosfolípidos insaturados, lo que da como resultado la hidroxilación alílica y la trans-isomerización de los dobles enlaces .

Compuestos similares:

Oxazolidina-2,4-ditionas: Estos compuestos se han desarrollado para superar las limitaciones de LJ001, ofreciendo una mejor potencia y biodisponibilidad.

Brincidofovir: Otro antiviral de amplio espectro con diferentes mecanismos de acción.

Favipiravir: Un antiviral que se dirige a la ARN polimerasa viral.

Singularidad de LJ001: El mecanismo único de LJ001 de generar oxígeno singlete y dirigirse a las membranas virales lo diferencia de otros compuestos antivirales. Su capacidad para inhibir una amplia gama de virus envueltos sin afectar a los virus no envueltos destaca su especificidad y potencial como agente antiviral de amplio espectro .

Comparación Con Compuestos Similares

Oxazolidine-2,4-dithiones: These compounds have been developed to overcome the limitations of LJ001, offering improved potency and bioavailability.

Brincidofovir: Another broad-spectrum antiviral with different mechanisms of action.

Favipiravir: An antiviral that targets viral RNA polymerase.

Uniqueness of LJ001: LJ001’s unique mechanism of generating singlet oxygen and targeting viral membranes sets it apart from other antiviral compounds. Its ability to inhibit a wide range of enveloped viruses without affecting non-enveloped viruses highlights its specificity and potential as a broad-spectrum antiviral agent .

Actividad Biológica

4-Thiazolidinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 4-Thiazolidinone, 5-((5-phenyl-2-furanyl)methylene)-3-(2-propen-1-yl)-2-thioxo-, (5Z)- is of particular interest due to its unique structural features that enhance its pharmacological potential.

Structure and Properties

The molecular formula of this compound is C17H13NO2S2, featuring a thiazolidinone core with various substituents that influence its biological activity. The presence of the furan and phenyl groups contributes to its interaction with biological targets.

Anticancer Activity

Research indicates that 4-thiazolidinones exhibit significant anticancer properties. For instance, studies have shown that derivatives of 4-thiazolidinone can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest. Notably, compounds with IC50 values as low as 0.31 µM have been reported, indicating potent cytotoxic effects against various cancer types .

Table 1: Anticancer Activity of 4-Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Les-6009 | A549 | 0.31 | Apoptosis induction, ROS generation |

| Les-3166 | MCF7 | 0.30 | DNA damage, cell cycle arrest |

| Hybrid 29 | A2780 | 0.10 | CDK inhibition, G1 arrest |

Antimicrobial Activity

4-Thiazolidinones also demonstrate broad-spectrum antimicrobial activity. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 20 µg/mL depending on the specific derivative and microbial strain tested .

Table 2: Antimicrobial Activity of Selected 4-Thiazolidinone Derivatives

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 35 | E. coli | 2.14 |

| Compound 36 | S. aureus | 22 |

| Compound 37 | P. vulgaris | 15 |

Other Biological Activities

In addition to anticancer and antimicrobial properties, the compound exhibits various other biological activities:

- Antioxidant : It has been found to modulate oxidative stress in cells, potentially offering protective effects against oxidative damage .

- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers in vitro.

- Antidiabetic : Certain studies suggest potential hypoglycemic effects through insulin modulation.

Case Studies

- Anticancer Mechanism Study : A study by Szychowski et al. demonstrated that specific thiazolidinone derivatives increased ROS levels in A549 cells, leading to apoptosis via caspase activation and DNA damage response modulation . This underscores the importance of ROS in the anticancer efficacy of these compounds.

- Antimicrobial Efficacy Evaluation : Research conducted on various thiazolidinone derivatives revealed that modifications at the second position significantly enhanced antimicrobial potency against resistant strains of bacteria .

Propiedades

Número CAS |

851305-26-5 |

|---|---|

Fórmula molecular |

C17H13NO2S2 |

Peso molecular |

327.4 g/mol |

Nombre IUPAC |

(5Z)-5-[(5-phenylfuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H13NO2S2/c1-2-10-18-16(19)15(22-17(18)21)11-13-8-9-14(20-13)12-6-4-3-5-7-12/h2-9,11H,1,10H2/b15-11- |

Clave InChI |

YAIFLEPRFXXIFQ-PTNGSMBKSA-N |

SMILES |

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S |

SMILES isomérico |

C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/SC1=S |

SMILES canónico |

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LJ-001; LJ 001; LJ001; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.